molecular formula C15H12BrN3O3 B12478539 4-(5-bromo-2-hydroxyphenyl)-3-methyl-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one

4-(5-bromo-2-hydroxyphenyl)-3-methyl-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one

Cat. No.: B12478539
M. Wt: 362.18 g/mol
InChI Key: BMTDHISOONPCKJ-UHFFFAOYSA-N
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Description

8-(5-bromo-2-hydroxyphenyl)-6-methyl-11-oxa-2,4,5-triazatricyclo[7300(3),?]dodeca-1(9),3,6-trien-10-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-bromo-2-hydroxyphenyl)-6-methyl-11-oxa-2,4,5-triazatricyclo[7.3.0.0(3),?]dodeca-1(9),3,6-trien-10-one typically involves multiple steps. The initial step often includes the bromination of a suitable phenol derivative, followed by cyclization reactions to form the tricyclic core. The reaction conditions usually require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-(5-bromo-2-hydroxyphenyl)-6-methyl-11-oxa-2,4,5-triazatricyclo[7.3.0.0(3),?]dodeca-1(9),3,6-trien-10-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while reduction could produce a dihydro compound.

Scientific Research Applications

8-(5-bromo-2-hydroxyphenyl)-6-methyl-11-oxa-2,4,5-triazatricyclo[7.3.0.0(3),?]dodeca-1(9),3,6-trien-10-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(5-bromo-2-hydroxyphenyl)-6-methyl-11-oxa-2,4,5-triazatricyclo[7.3.0.0(3),?]dodeca-1(9),3,6-trien-10-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological effects. The pathways involved might include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(5-bromo-2-hydroxyphenyl)-6-methyl-11-oxa-2,4,5-triazatricyclo[7300(3),?]dodeca-1(9),3,6-trien-10-one is unique due to its specific tricyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H12BrN3O3

Molecular Weight

362.18 g/mol

IUPAC Name

8-(5-bromo-2-hydroxyphenyl)-6-methyl-11-oxa-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),3,6-trien-10-one

InChI

InChI=1S/C15H12BrN3O3/c1-6-11-12(8-4-7(16)2-3-10(8)20)13-9(5-22-15(13)21)17-14(11)19-18-6/h2-4,12,20H,5H2,1H3,(H2,17,18,19)

InChI Key

BMTDHISOONPCKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C3=C(COC3=O)NC2=NN1)C4=C(C=CC(=C4)Br)O

Origin of Product

United States

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